molecular formula C17H17Cl2NO2 B1451105 (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride CAS No. 1185303-52-9

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

Cat. No. B1451105
M. Wt: 338.2 g/mol
InChI Key: AMHKRWGIYXTTEN-UHFFFAOYSA-N
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Description

“(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride”, also known as CPOM, is a chemical compound with various properties and applications in scientific experiments1. Its CAS number is 1185303-52-92.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that it’s a halogen-substituted form of the stimulant α-Pyrrolidinopropiophenone3.



Molecular Structure Analysis

The molecular formula of this compound is C17H17Cl2NO21. Its molecular weight is 338.2 g/mol1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, it’s important to note that the physiological and toxicological properties of this compound are not known3.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the sources I found. However, its molecular weight is 338.2 g/mol and its molecular formula is C17H17Cl2NO21.


Scientific Research Applications

1. Microwave Assisted Synthesis

Ravula et al. (2016) investigated the microwave-assisted synthesis of novel pyrazoline derivatives, including those related to (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride. They found that microwave irradiation offers higher yields and environmental friendliness compared to conventional heating methods. The synthesized compounds showed significant anti-inflammatory and antibacterial activities (Ravula et al., 2016).

2. Crystal Structure Analysis

Revathi et al. (2015) conducted a study on the crystal structure of a related compound, providing insights into the molecular arrangement and interactions. This kind of analysis is crucial for understanding the physical and chemical properties of such compounds (Revathi et al., 2015).

3. Spectroscopic and Quantum Chemical Analysis

Sivakumar et al. (2021) performed a combined experimental and theoretical study on a related molecule to (4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride. Their research involved spectroscopic analysis and quantum chemical calculations, contributing to a deeper understanding of the molecule's properties (Sivakumar et al., 2021).

4. Molecular Docking Studies

Lakshminarayana et al. (2018) explored the molecular docking of a similar compound. This study is important for predicting the interaction of the compound with biological targets, which is useful in drug design and discovery (Lakshminarayana et al., 2018).

5. Antimicrobial Activity Evaluation

Ali and Yar (2007) synthesized novel derivatives and evaluated their antimycobacterial activities. This kind of research is essential for discovering new treatments for bacterial infections (Ali & Yar, 2007).

Safety And Hazards

The safety data sheet for this compound can be viewed and downloaded for free at Echemi.com4. However, the specific safety and hazard information is not provided in the sources I found.


Future Directions

The future directions for this compound are not specified in the sources I found. However, it’s noted that this compound has various properties and applications in scientific experiments1.


Please note that this information is based on the available sources and there might be more comprehensive and updated information out there. Always refer to the most recent and reliable sources when dealing with chemicals.


properties

IUPAC Name

(4-chlorophenyl)-(4-pyrrolidin-3-yloxyphenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2.ClH/c18-14-5-1-12(2-6-14)17(20)13-3-7-15(8-4-13)21-16-9-10-19-11-16;/h1-8,16,19H,9-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHKRWGIYXTTEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chlorophenyl)[4-(3-pyrrolidinyloxy)phenyl]-methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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